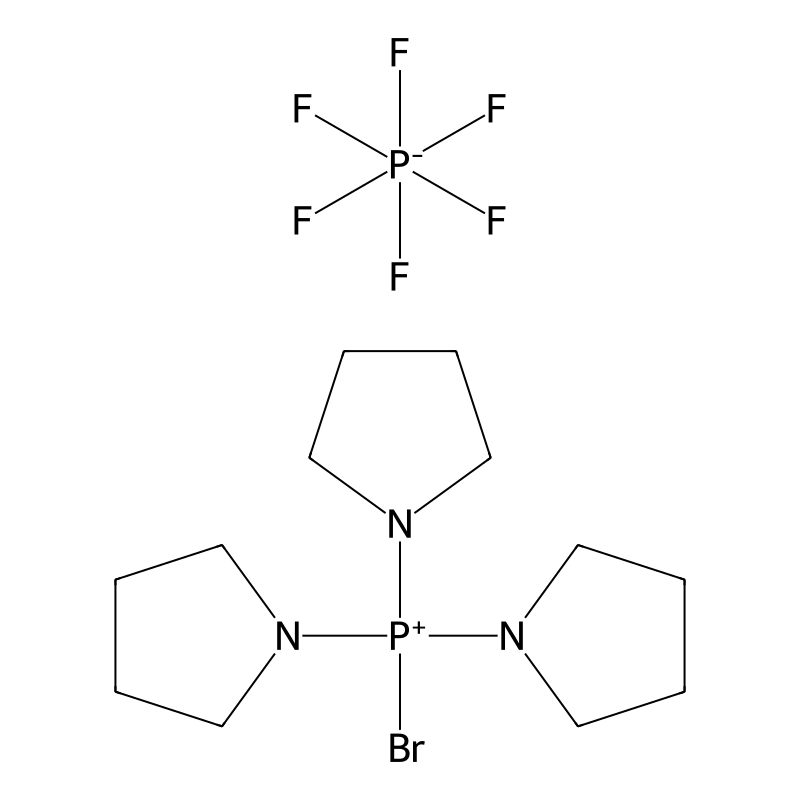

PyBroP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive halophosphonium coupling reagent utilized primarily for challenging amide bond formations [1]. In procurement and process chemistry, it is prioritized over standard benzotriazole-based reagents due to its exceptional ability to couple sterically hindered substrates, such as N-methylated and α,α-dialkyl amino acids [2]. Unlike traditional reagents that form relatively stable and bulky active esters, PyBroP generates a highly electrophilic intermediate that rapidly undergoes aminolysis even with weak or hindered nucleophiles [1]. Furthermore, it offers a critical safety advantage by substituting the dimethylamino groups of older halophosphonium reagents with pyrrolidino groups, thereby eliminating the generation of highly toxic byproducts during the coupling process .

Research Fit

Generic substitution of PyBroP with standard coupling reagents like PyBOP, BOP, or HATU frequently results in process failure when handling hindered amines [1]. Benzotriazole-based reagents (PyBOP, BOP) react with carboxylic acids to form OBt esters; while effective for standard amino acids, these esters are too sterically hindered to react efficiently with N-methylated amines, leading to drastic yield reductions [1]. Substituting with uronium/aminium reagents like HATU or HBTU introduces a different failure mode: during the prolonged reaction times required for hindered couplings, uronium salts react directly with the free amine to form an irreversible, chain-terminating guanidino byproduct . Finally, substituting PyBroP with its direct dimethylamino analog, BroP, introduces severe occupational hazards, as BroP generates the known carcinogen hexamethylphosphoramide (HMPA) upon reaction [2].

Substitution Risk

References

Superior Yield in N-Methylated Amino Acid Coupling

When coupling highly hindered N-methyl amino acids, standard OBt-based reagents fail due to the poor reactivity of the intermediate ester. In the synthesis of the sterically hindered dipeptide Z-MeVal-MeVal-OMe, PyBroP achieved an 87% yield, whereas the standard reagent BOP yielded only 5% [1]. PyBroP avoids the OBt ester bottleneck, forming a highly reactive intermediate that forces the coupling to completion.

| Evidence Dimension | Coupling yield of Z-MeVal-MeVal-OMe |

| Target Compound Data | 87% yield (PyBroP) |

| Comparator Or Baseline | 5% yield (BOP) |

| Quantified Difference | 17.4-fold increase in yield |

| Conditions | Solution-phase coupling of N-methylvaline residues |

Procuring PyBroP is essential for synthesizing N-methylated peptides and depsipeptides where standard reagents result in unviable yields.

Elimination of Carcinogenic HMPA Byproducts

While the older reagent BroP exhibits similar coupling efficiency to PyBroP for hindered substrates, its use in industrial or large-scale laboratory settings is heavily restricted due to its byproduct profile. BroP generates hexamethylphosphoramide (HMPA), a potent carcinogen, upon activation [1]. PyBroP, featuring pyrrolidino groups instead of dimethylamino groups, generates tripyrrolidinophosphine oxide, a non-carcinogenic and easily removable byproduct [2].

| Evidence Dimension | Toxicity of reaction byproduct |

| Target Compound Data | Non-carcinogenic (tripyrrolidinophosphine oxide) |

| Comparator Or Baseline | Highly carcinogenic (HMPA from BroP) |

| Quantified Difference | Complete elimination of HMPA generation |

| Conditions | Standard amide coupling activation step |

This safety profile makes PyBroP the strictly preferred halophosphonium reagent for scale-up and compliant manufacturing environments.

Prevention of Chain-Terminating Guanidinylation

In Solid-Phase Peptide Synthesis (SPPS), coupling hindered amino acids requires extended reaction times. Under these conditions, uronium/aminium reagents like HATU and HBTU can react directly with the unreacted N-terminal amine, forming a dead-end guanidino derivative that terminates peptide elongation . Because PyBroP is a phosphonium salt, it is chemically incapable of reacting with the free amine, ensuring that the growing peptide chain remains viable even during prolonged coupling cycles .

| Evidence Dimension | N-terminal guanidinylation rate |

| Target Compound Data | 0% (PyBroP) |

| Comparator Or Baseline | High risk of complete chain termination (HATU/HBTU) |

| Quantified Difference | Absolute prevention of guanidino byproduct formation |

| Conditions | Prolonged SPPS coupling of sterically hindered amines |

Buyers must select PyBroP over HATU/HBTU when synthesizing complex or hindered peptide sequences to prevent irreversible loss of the resin-bound intermediate.

Enabling Direct Amination of Pyridine-N-Oxides

Beyond peptide synthesis, PyBroP uniquely enables the direct, one-pot amination of pyridine-N-oxides to 2-aminopyridines, a critical motif in drug discovery. In the coupling of pyridine-N-oxide with cyclohexylamine, PyBroP afforded the desired 2-aminopyridine in 82% yield [1]. In stark contrast, hydroxybenzotriazole-based phosphonium salts like PyBOP were completely ineffective under the same conditions, yielding 0% of the product [1].

| Evidence Dimension | Yield of 2-aminopyridine from pyridine-N-oxide |

| Target Compound Data | 82% yield (PyBroP) |

| Comparator Or Baseline | 0% yield (PyBOP) |

| Quantified Difference | Absolute enablement of the amination pathway |

| Conditions | Dichloromethane, room temperature, 5-15 hours |

This demonstrates PyBroP's unique utility in C-O bond activation for medicinal chemistry, justifying its procurement for heterocycle functionalization.

Synthesis of N-Methylated and Peptidomimetic Therapeutics

Due to its ability to bypass the unreactive OBt ester intermediate, PyBroP is the reagent of choice for synthesizing therapeutic peptides containing N-methyl amino acids or α,α-dialkyl amino acids. It ensures high conversion rates where standard reagents like PyBOP fail [1].

Process-Scale Amide Bond Formation

For contract manufacturing organizations scaling up the synthesis of complex amides, PyBroP provides the high reactivity of halophosphonium salts without the severe occupational health risks associated with BroP, completely avoiding the generation of carcinogenic HMPA [2].

Solid-Phase Synthesis of Sterically Demanding Sequences

In SPPS workflows requiring long coupling times for hindered residues, PyBroP is deployed to prevent the irreversible N-terminal guanidinylation that plagues uronium reagents like HATU and HBTU, thereby safeguarding the yield of the full-length peptide .

Late-Stage Functionalization of Heterocycles

Medicinal chemists utilize PyBroP for the direct, mild amination of pyridine-N-oxides to synthesize 2-aminopyridines. This one-pot C-O activation pathway is inaccessible with standard reagents like PyBOP, making PyBroP uniquely valuable for library generation [3].

Application Fit Matrix

References

- [1] Humphrey, J. M., et al. 'Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.' Chemical Reviews, 1997.

- [2] Han, S.-Y., et al. 'Recent development of peptide coupling reagents in organic synthesis.' Tetrahedron, 2004.

- [4] Londregan, A. T., et al. 'General and Mild Preparation of 2-Aminopyridines.' Organic Letters, 2010.

GHS Hazard Statements

H314 (79.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Explore Compound Types